molecular formula C11H15NO3 B182486 Ethyl 2-[(4-methoxyphenyl)amino]acetate CAS No. 50845-77-7

Ethyl 2-[(4-methoxyphenyl)amino]acetate

Cat. No. B182486
CAS RN: 50845-77-7
M. Wt: 209.24 g/mol
InChI Key: TZJRPKDPYLAMJZ-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-methoxyphenyl)amino]acetate is an organic compound with the molecular formula C11H15NO3 . It is also known by other names such as Ethyl p-Anisidinoacetate, Ethyl N-(4-Methoxyphenyl)glycinate, and N-(4-Methoxyphenyl)glycine ethyl ester .


Synthesis Analysis

The synthesis of Ethyl 2-[(4-methoxyphenyl)amino]acetate involves the reaction of ethyl 2-((4-methoxyphenyl)amino)acetate with chloroacetone in the presence of K2CO3 in anhydrous acetonitrile .


Molecular Structure Analysis

The molecular structure of Ethyl 2-[(4-methoxyphenyl)amino]acetate can be represented by the InChI code: InChI=1S/C11H15NO3/c1-3-15-11(13)8-12-9-4-6-10(14-2)7-5-9/h4-7,12H,3,8H2,1-2H3 . This indicates that the compound has one nitrogen atom, three oxygen atoms, and a methoxy group attached to a phenyl ring.


Physical And Chemical Properties Analysis

Ethyl 2-[(4-methoxyphenyl)amino]acetate has a molecular weight of 209.24 g/mol . It has a computed XLogP3-AA value of 2.2, indicating its lipophilicity . The compound has one hydrogen bond donor and four hydrogen bond acceptors . The topological polar surface area is 47.6 Ų .

Scientific Research Applications

  • Synthesis of Novel Compounds : Ethyl 2-[(4-methoxyphenyl)amino]acetate is used in the synthesis of new chemical entities. For example, it is involved in the creation of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives and Pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives, which have potential pharmaceutical applications (Mohamed, 2021).

  • Organocatalysis : It's utilized in the List-Barbas-Mannich reaction catalyzed by modularly designed organocatalysts, producing γ-oxo-α-amino acid derivatives. This highlights its role in facilitating complex chemical reactions (Perera et al., 2013).

  • Antimicrobial Activity : Derivatives of Ethyl 2-[(4-methoxyphenyl)amino]acetate, such as certain triazol-3-one derivatives, have been evaluated for antimicrobial activity, showing potential in medical applications (Fandaklı et al., 2012).

  • Solubility and Thermodynamics Studies : Its solubility in different organic solvents has been extensively studied, providing essential data for its purification and crystallization processes, which are critical in pharmaceutical manufacturing (Han et al., 2016).

  • Tumor Cell Selectivity : Certain derivatives, like 5-alkyl-2-amino-3-methylcarboxylate thiophenes, exhibit pronounced anti-proliferative activity with significant tumor cell selectivity, indicating its potential in cancer therapy (Thomas et al., 2017).

  • Protein Tyrosine Phosphatase Inhibition : Derivatives like 2-(4-methoxyphenyl) ethyl] acetamide have shown inhibitory activity against Protein Tyrosine Phosphatase 1B, a target for antidiabetic drugs (Saxena et al., 2009).

  • Corrosion Inhibition : Ethyl hydrogen [(methoxyphenyl)(methylamino)methyl]phosphonate derivatives have been synthesized and evaluated for their efficiency in inhibiting corrosion of metals, demonstrating industrial applications (Djenane et al., 2019).

Safety And Hazards

Ethyl 2-[(4-methoxyphenyl)amino]acetate is harmful by inhalation, in contact with skin, and if swallowed . Safety measures include ensuring adequate ventilation, wearing personal protective equipment/face protection, and avoiding ingestion and inhalation .

properties

IUPAC Name

ethyl 2-(4-methoxyanilino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-3-15-11(13)8-12-9-4-6-10(14-2)7-5-9/h4-7,12H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZJRPKDPYLAMJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426051
Record name ethyl [(4-methoxyphenyl)amino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(4-methoxyphenyl)amino]acetate

CAS RN

50845-77-7
Record name ethyl [(4-methoxyphenyl)amino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of sodium iodide (122 g, 0.81 mol) and sodium acetate trihydrate (221 g, 1.62 mol) in water (200 mL) was added 4-methoxyaniline (3) (100 g, 0.81 mol) followed by ethyl 2-bromoacetate (90 mL, 812 mmol) the reaction was stirred at 90° C. for 3 h. The reaction mixture was cooled to RT and partitioned with EtOAc (1 L), the organic phase was separated, washed with water (400 mL), 1 M HCl (aq.) (3×500 mL), and the organic phase discarded. The combined acidic extracts were cooled to 0° C. and solid NaOH was added to pH 14 and the aqueous phase was extracted with EtOAc (3×400 mL). The combined organics were washed with brine (250 mL), dried (MgSO4), filtered and solvents removed in vacuo to give ethyl 2-((4-methoxyphenyl)amino)acetate (17) (128 g, 75%) as a purple oil that crystallised on standing: m/z 210 (M+H)+ (ES+). 1H NMR (400 MHz, DMSO-d6) δ: 6.75-6.69 (m, 2H), 6.55-6.46 (m, 2H), 3.99 (t, J=6.5 Hz, 1H), 4.10 (q, J=7.1 Hz, 2H), 3.82 (d, J=6.5 Hz, 2H), 3.63 (s, 3H), 1.19 (t, J=7.1 Hz, 3H).
Quantity
122 g
Type
reactant
Reaction Step One
Quantity
221 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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